molecular formula C15H8BrCl2N3O3 B2682523 (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1090949-90-8

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2682523
CAS No.: 1090949-90-8
M. Wt: 429.05
InChI Key: ANBOSJYIYOAGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate: is a complex organic compound characterized by its bromo and chloro substituents on the pyridine rings, as well as the oxo group on the pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo and chloro substituents can be further oxidized to form more highly substituted derivatives.

  • Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives might be used in the study of biological processes and interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific applications. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be determined by the nature of these interactions and the resulting biochemical changes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of bromo, chloro, and oxo substituents. Similar compounds might include other pyridine and pyrimidine derivatives, but the presence of both bromo and chloro groups on the pyridine ring sets it apart. Examples of similar compounds include:

  • 7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

  • Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Biological Activity

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H6BrCl4N3O3
  • Molecular Weight : 497.9 g/mol
  • CAS Number : 877837-48-4

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The compound was evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of related compounds, it was found that derivatives with specific substitutions showed varying degrees of efficacy against A549 cells. The compound's structure was crucial in determining its activity:

CompoundViability (%)Notes
Control (Cisplatin)30Standard treatment
(7-Bromo derivative)61Significant reduction in cell viability
4-Dimethylamino phenyl substitution40Enhanced activity compared to other derivatives

The results indicated that modifications to the pyrido[1,2-a]pyrimidine structure could significantly enhance anticancer activity, with some derivatives exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research involving multidrug-resistant pathogens showed promising results.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Klebsiella pneumoniae32 µg/mLModerate
Escherichia coli16 µg/mLStrong
Staphylococcus aureus64 µg/mLWeak

These findings suggest that this compound exhibits antimicrobial properties that could be further developed for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. The presence of bromine and chlorine atoms appears to enhance both anticancer and antimicrobial activities, likely due to their influence on electronic properties and molecular interactions.

Key Structural Features

  • Bromine Substitution : Enhances lipophilicity and potentially increases cellular uptake.
  • Chlorine Atoms : Contribute to increased binding affinity to biological targets.
  • Pyridine and Pyrimidine Rings : Essential for biological activity due to their role in mimicking nucleobases.

Properties

IUPAC Name

(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2N3O3/c16-8-1-4-12-19-9(5-13(22)21(12)6-8)7-24-15(23)14-10(17)2-3-11(18)20-14/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBOSJYIYOAGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.